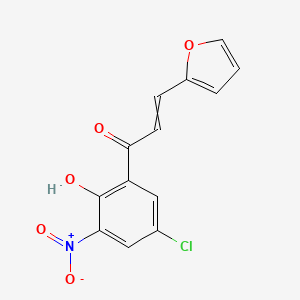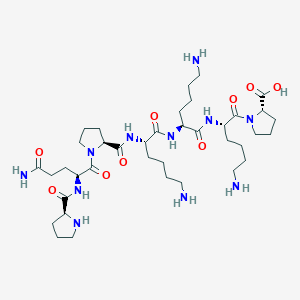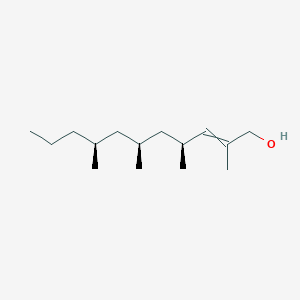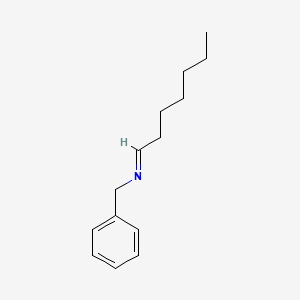
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxy-3-nitrobenzaldehyde and furan-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-oxo-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one.
Reduction: Formation of 1-(5-chloro-2-hydroxy-3-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Materials Science: As a building block for the development of novel materials with specific properties.
Analytical Chemistry: As a reagent for the detection and quantification of certain analytes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the combination of its functional groups and the presence of both a furan ring and a nitrophenyl group, which can impart specific chemical and biological properties.
Propiedades
Número CAS |
503178-55-0 |
|---|---|
Fórmula molecular |
C13H8ClNO5 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
1-(5-chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8ClNO5/c14-8-6-10(13(17)11(7-8)15(18)19)12(16)4-3-9-2-1-5-20-9/h1-7,17H |
Clave InChI |
TUMGOSYXWCTHKF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)




![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)


